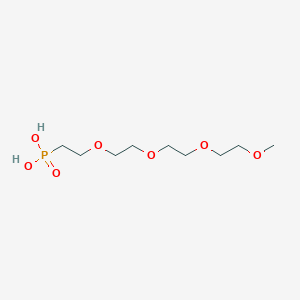

m-PEG4-phosphonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYYJJNJMLEPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-phosphonic acid, with the chemical name (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid, is a heterobifunctional molecule featuring a monomethylated tetra-polyethylene glycol (m-PEG4) chain and a terminal phosphonic acid group.[1][2] This unique structure imparts both hydrophilicity, due to the PEG chain, and a strong affinity for metal oxides, conferred by the phosphonic acid moiety.[3][4] These properties make it a valuable building block in several areas of scientific research and development, most notably in the engineering of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of materials.[5][6] The PEG linker enhances the aqueous solubility of conjugated molecules, a critical attribute for many biological applications.[4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthesis route, and detailed protocols for its key applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₁O₇P | [1][2][4] |

| Molecular Weight | 272.23 g/mol | [1][2][7] |

| CAS Number | 1872433-62-9 | [1][2][4][7] |

| Appearance | Solid Powder or Brown to reddish brown oil | [1][7] |

| Purity | Typically ≥95% to >99% (LCMS) | [7] |

| Solubility | Soluble in water, DMSO, and DMF | [4] |

| Storage Conditions | Recommended at -20°C for long-term storage | [4][7] |

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of diethyl (m-PEG4)phosphonate

This protocol is a representative procedure based on the Michaelis-Arbuzov reaction.

-

Materials:

-

m-PEG4-Bromide (1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane)

-

Triethyl phosphite

-

Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

-

Reaction vessel equipped with a condenser and magnetic stirrer

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add an excess of triethyl phosphite (e.g., 3-5 equivalents).

-

Heat the triethyl phosphite to 120-150 °C with stirring.

-

Slowly add m-PEG4-Bromide (1 equivalent) to the heated triethyl phosphite.

-

Maintain the reaction mixture at 120-150 °C for several hours (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite under reduced pressure.

-

Purify the crude product, diethyl (m-PEG4)phosphonate, by vacuum distillation or column chromatography to yield a colorless or pale yellow oil.

-

Experimental Protocol: Hydrolysis to this compound

This protocol is a representative procedure based on the McKenna reaction for the dealkylation of phosphonate (B1237965) esters.

-

Materials:

-

diethyl (m-PEG4)phosphonate

-

Bromotrimethylsilane (TMSBr)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Methanol

-

Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

Dissolve diethyl (m-PEG4)phosphonate (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add an excess of TMSBr (e.g., 2.2-3 equivalents) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6-18 hours). Monitor the reaction by ³¹P NMR to confirm the formation of the bis(trimethylsilyl) phosphonate intermediate.

-

After the reaction is complete, remove the solvent and excess TMSBr under reduced pressure.

-

Carefully add methanol to the residue and stir for 1-2 hours to effect methanolysis of the silyl (B83357) ester.

-

Remove the methanol under reduced pressure to yield the crude this compound.

-

The product can be further purified if necessary, for example, by precipitation or chromatography.

-

Applications of this compound

Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound is utilized as a hydrophilic linker in the synthesis of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker provides spatial separation between the target protein binder and the E3 ligase ligand, and its hydrophilicity can improve the overall solubility and cell permeability of the PROTAC molecule.

Caption: Mechanism of PROTAC-mediated protein degradation.

This protocol describes a general approach for incorporating a linker like this compound into a PROTAC, assuming the phosphonic acid is first functionalized with a reactive group (e.g., a carboxylic acid or amine) for coupling. For this example, we will consider a derivative, HOOC-PEG4-phosphonic acid.

-

Materials:

-

Target protein binder with a free amine or alcohol.

-

E3 ligase ligand with a free amine or alcohol.

-

HOOC-PEG4-phosphonic acid linker.

-

Peptide coupling reagents (e.g., HATU, HOBt).

-

A non-nucleophilic base (e.g., DIPEA).

-

Anhydrous DMF or DMSO.

-

-

Procedure (Two-step amide coupling):

-

Step 1: Coupling of linker to the first ligand.

-

Dissolve the HOOC-PEG4-phosphonic acid linker (1 equivalent), the peptide coupling reagents (e.g., HATU, 1.1 equivalents), and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the first ligand (e.g., the target protein binder with a free amine, 1 equivalent) to the reaction mixture.

-

Stir at room temperature for 2-12 hours, monitoring the reaction by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC.

-

-

Step 2: Coupling of the linker-ligand conjugate to the second ligand.

-

The phosphonic acid end of the purified linker-ligand conjugate would then be coupled to the second ligand. This would likely involve activation of the phosphonic acid or a coupling reaction with a suitable functional group on the second ligand. The specific chemistry would depend on the nature of the second ligand.

-

-

Surface Modification of Metal Oxides

The phosphonic acid group of this compound exhibits a strong affinity for various metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and indium tin oxide (ITO).[3][8] This allows for the formation of self-assembled monolayers (SAMs) on these surfaces. The hydrophilic PEG chain then extends away from the surface, imparting properties such as increased hydrophilicity and resistance to non-specific protein adsorption (biofouling).[9][10]

Caption: Process of surface modification with this compound.

-

Materials:

-

Metal oxide substrate (e.g., a TiO₂-coated silicon wafer).

-

This compound.

-

Anhydrous solvent (e.g., ethanol (B145695) or toluene).

-

Cleaning agents for the substrate (e.g., piranha solution - use with extreme caution ).

-

Ultrasonic bath.

-

-

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the metal oxide substrate to remove any organic contaminants and to ensure a hydroxylated surface. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with an oxidizing agent like piranha solution or UV/ozone.

-

Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.

-

-

SAM Formation:

-

Prepare a dilute solution of this compound (e.g., 1-10 mM) in an anhydrous solvent.

-

Immerse the cleaned and dried substrate in the phosphonic acid solution.

-

Allow the self-assembly to proceed for a period of several hours to 24 hours at room temperature or slightly elevated temperature.

-

After the immersion period, remove the substrate from the solution.

-

-

Rinsing and Drying:

-

Rinse the substrate thoroughly with the fresh solvent to remove any physisorbed molecules.

-

Dry the modified substrate under a stream of nitrogen.

-

-

(Optional) Annealing:

-

In some cases, a gentle annealing step (e.g., 100-120 °C) can improve the order and stability of the SAM.

-

-

Characterization Data

The successful synthesis and application of this compound and its derivatives would be confirmed through various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The ¹H NMR spectrum would show characteristic signals for the methoxy (B1213986) group (~3.3 ppm), the ethylene (B1197577) glycol repeating units (~3.6 ppm), and the methylene (B1212753) group adjacent to the phosphorus atom. |

| ³¹P NMR | The ³¹P NMR spectrum is a key diagnostic tool. A single peak would be expected, with a chemical shift that is dependent on the pH and solvent. For phosphonic acids, the chemical shift can vary significantly with the degree of protonation. |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M-H]⁻ or [M+H]⁺ ions should be observed. |

| FTIR (for SAMs) | For surface-modified substrates, Fourier-transform infrared spectroscopy would show characteristic peaks for the P=O and P-O stretching vibrations, confirming the presence of the phosphonic acid group on the surface. The C-O-C stretching of the PEG chain would also be observable. |

| Contact Angle | The formation of a hydrophilic SAM on a surface would be indicated by a significant decrease in the water contact angle compared to the unmodified substrate. |

| X-ray Photoelectron Spectroscopy (XPS) | XPS analysis of a modified surface would show the presence of phosphorus (P 2p) and carbon (C 1s) signals corresponding to the this compound, confirming its elemental composition on the surface. |

Conclusion

This compound is a versatile molecule with significant potential in drug discovery and materials science. Its hydrophilic PEG chain and robust phosphonic acid anchor group provide a valuable combination of properties for the development of advanced therapeutics like PROTACs and for the functionalization of surfaces to control their biological and physical characteristics. The representative protocols and data presented in this guide offer a foundation for researchers and scientists to explore the applications of this important chemical tool.

References

- 1. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]

- 6. researchgate.net [researchgate.net]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Simultaneous Phase Transfer and Surface Modification of TiO₂ Nanoparticles Using Alkylphosphonic Acids: Optimization and Structure of the Organosols - PubMed [pubmed.ncbi.nlm.nih.gov]

m-PEG4-phosphonic acid chemical structure and properties

This guide provides a comprehensive overview of m-PEG4-phosphonic acid, a bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. The document details its chemical structure and properties, its primary applications, and a generalized protocol for its use in surface modification.

Chemical Structure and Core Properties

This compound, systematically named (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid, is a chemical compound featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of four units, which is linked to a terminal phosphonic acid group.[1] This unique structure imparts both hydrophilicity, due to the PEG chain, and a strong affinity for metal oxide surfaces via the phosphonic acid moiety.[2][3][4]

The presence of the PEG linker enhances the aqueous solubility of the molecule.[3][4] The phosphonic acid group serves as a robust anchor to various substrates, making it an ideal candidate for surface functionalization in biomedical and materials science applications.[2][4]

Chemical Structure: CH₃O-(CH₂CH₂O)₄-CH₂CH₂-P(O)(OH)₂

SMILES Notation: COCCOCCOCCOCCP(O)(O)=O[1]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These values are critical for its application in experimental settings, influencing factors such as solubility and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁O₇P | [1][3][5] |

| Molecular Weight | 272.23 g/mol | [1][2][5] |

| CAS Number | 1872433-62-9 | [1][3][5] |

| Appearance | Solid Powder or Brown to reddish brown oil | [1][5] |

| Purity | ≥98% | [1][3] |

| Solubility | Soluble in Water, DMSO, DMF | [1][3] |

| Storage Condition | -20°C for long-term storage | [1][3][5] |

Applications in Research and Development

This compound is a versatile molecule with significant applications, primarily as a linker for surface modification and bioconjugation.

-

Surface Modification: The phosphonic acid group exhibits strong binding to a variety of metal oxide surfaces, including titanium, aluminum, and nitinol.[6][7][8] This allows for the formation of self-assembled monolayers (SAMs), which can alter the surface properties of materials.[7] The hydrophilic PEG chain helps to reduce non-specific protein adsorption, a critical feature for improving the biocompatibility of medical devices and implants.[2][4]

-

Bioconjugation and Drug Delivery: In drug development, this compound can be used as a linker in more complex molecular constructs. For instance, it is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][9] PROTACs are novel therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins.[1] The PEG component can improve the pharmacokinetic properties of these larger molecules.

-

Nanotechnology: This molecule is valuable for the functionalization of nanoparticles. By forming a stable coating on the surface of nanoparticles, it can enhance their dispersity and stability in biological media, which is crucial for applications in drug delivery and medical imaging.[2][7]

Experimental Protocols and Methodologies

While specific experimental conditions can vary based on the substrate and desired outcome, a general protocol for the formation of a self-assembled monolayer (SAM) of this compound on a metal oxide surface is outlined below. This process is fundamental to many of its applications.

Objective: To create a hydrophilic, protein-resistant surface on a metal oxide substrate using this compound.

Materials:

-

Metal oxide substrate (e.g., titanium, silicon with a native oxide layer)

-

This compound

-

Anhydrous solvent (e.g., ethanol (B145695) or tetrahydrofuran (B95107) (THF))

-

Deionized water

-

Nitrogen gas for drying

General Protocol for SAM Formation:

-

Substrate Preparation: The substrate must be thoroughly cleaned to remove organic contaminants and ensure a reactive oxide layer. This is typically achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by a treatment to hydroxylate the surface, such as exposure to UV/ozone or an oxygen plasma.

-

Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-10 mM) in an anhydrous solvent. Sonication may be required to ensure the compound is fully dissolved.[7]

-

Immersion and Self-Assembly: Immerse the cleaned and dried substrate into the this compound solution. The self-assembly process, where the phosphonic acid headgroups bind to the metal oxide surface, is typically allowed to proceed for several hours (e.g., 12-24 hours) at room temperature.[7][8]

-

Rinsing: After the immersion period, the substrate is removed from the solution and rinsed thoroughly with the clean solvent to remove any non-covalently bound molecules.[7][8]

-

Drying and Curing: The functionalized substrate is then dried, often under a stream of nitrogen gas. A gentle heating or annealing step may be performed to enhance the ordering and stability of the monolayer.[10]

-

Characterization: The success of the SAM formation can be verified using surface-sensitive analytical techniques such as contact angle goniometry (to confirm changes in surface hydrophilicity), X-ray Photoelectron Spectroscopy (XPS) (to confirm the chemical composition of the surface), and Atomic Force Microscopy (AFM) (to assess surface morphology).

Visualized Workflows and Relationships

To better illustrate the processes and concepts described, the following diagrams are provided in the DOT language.

References

- 1. xcessbio.com [xcessbio.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound, 1872433-62-9 | BroadPharm [broadpharm.com]

- 4. This compound, CAS 750541-89-0 | AxisPharm [axispharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. marshall.edu [marshall.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. This compound CAS#: 1872433-62-9 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of m-PEG4-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for m-PEG4-phosphonic acid, a valuable bifunctional linker used extensively in pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The hydrophilic tetraethylene glycol (PEG) chain enhances solubility and pharmacokinetic properties, while the phosphonic acid moiety offers a versatile handle for conjugation to target molecules or surfaces.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a dialkyl phosphonate (B1237965) ester intermediate via a Michaelis-Arbuzov reaction. This is followed by the hydrolysis of the ester to yield the final phosphonic acid.

The overall transformation can be visualized as follows:

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations and can be adapted by skilled chemists.

Step 1: Synthesis of Diethyl m-PEG4-phosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a robust method for forming a carbon-phosphorus bond.[1][2][3] In this step, a suitable m-PEG4 derivative with a good leaving group (e.g., tosylate, bromide, or iodide) is reacted with triethyl phosphite to yield the corresponding diethyl phosphonate.

Experimental Workflow:

Methodology:

-

Preparation of Starting Material: m-PEG4-OH is converted to a derivative with a good leaving group. Tosylation is a common and effective method. To a solution of m-PEG4-OH (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in anhydrous dichloromethane (B109758) at 0 °C, p-toluenesulfonyl chloride (1.2 equivalents) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield m-PEG4-tosylate (m-PEG4-OTs).

-

Michaelis-Arbuzov Reaction: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), m-PEG4-OTs (1 equivalent) is dissolved in a minimal amount of a high-boiling inert solvent (e.g., toluene, optional) or neat with triethyl phosphite (3-5 equivalents). The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or 31P NMR spectroscopy.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. Excess triethyl phosphite is removed by vacuum distillation. The crude product, diethyl m-PEG4-phosphonate, is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate).

Step 2: Hydrolysis of Diethyl m-PEG4-phosphonate to this compound

The final step is the dealkylation of the diethyl phosphonate to the phosphonic acid. Two highly effective methods are commonly employed: the McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr), and acid hydrolysis with concentrated hydrochloric acid.[4]

2.2.1. Method A: McKenna Reaction

The McKenna reaction is a mild and efficient method for dealkylating phosphonate esters.

Experimental Workflow:

Methodology:

-

Silylation: To a solution of diethyl m-PEG4-phosphonate (1 equivalent) in anhydrous dichloromethane or acetonitrile (B52724) under an inert atmosphere, bromotrimethylsilane (2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Methanolysis: The solvent and excess TMSBr are removed under reduced pressure. The resulting residue is then dissolved in methanol and stirred for 1-2 hours to effect the hydrolysis of the silyl (B83357) ester intermediate.

-

Isolation: The methanol is removed under vacuum to yield the crude this compound. The product can be further purified by precipitation or by chromatography on a suitable stationary phase if necessary.

2.2.2. Method B: Acid Hydrolysis

Acid hydrolysis is a more traditional but equally effective method for phosphonate dealkylation.

Experimental Workflow:

Methodology:

-

Hydrolysis: Diethyl m-PEG4-phosphonate (1 equivalent) is dissolved in concentrated hydrochloric acid (e.g., 6 M or 12 M). The solution is heated to reflux (approximately 100-110 °C) and stirred for 12-24 hours. The reaction progress is monitored by TLC or 31P NMR spectroscopy.

-

Isolation: After completion, the reaction mixture is cooled to room temperature. The water and excess HCl are removed by vacuum distillation. To ensure complete removal of water, the residue can be co-evaporated with toluene. The resulting this compound is typically used without further purification, but can be purified by precipitation if necessary.

Data Presentation

The following tables summarize the key chemical and physical properties of the starting materials and products, as well as typical reaction parameters.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| m-PEG4-OH | C9H20O5 | 208.25 | Colorless liquid |

| m-PEG4-OTs | C16H26O7S | 362.44 | Colorless to pale yellow oil |

| Diethyl m-PEG4-phosphonate | C13H29O7P | 328.34 | Colorless to pale yellow oil |

| This compound | C9H21O7P | 272.23 | Colorless to pale yellow oil or solid[5][6] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Tosylation | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | 4-8 | >90 |

| Michaelis-Arbuzov | Triethyl phosphite | Neat or Toluene | 120-140 | 12-24 | 60-80 |

| McKenna Reaction | Bromotrimethylsilane, Methanol | Dichloromethane | 0 to RT | 12-16 | >90 |

| Acid Hydrolysis | Concentrated HCl | Water | Reflux | 12-24 | >90 |

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To confirm the presence of the PEG backbone and the terminal methyl and phosphonate/phosphonic acid groups.

-

13C NMR: To verify the carbon framework of the molecule.

-

31P NMR: A key technique to monitor the progress of the reactions. A distinct shift is observed from the phosphite starting material to the phosphonate intermediate and finally to the phosphonic acid product.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as P=O and O-H.

Expected NMR Data for this compound:

-

1H NMR (D2O): δ ~3.6-3.7 (m, -OCH2CH2O-), 3.3 (s, -OCH3), ~1.9 (dt, -CH2-P).

-

31P NMR (D2O): A single peak in the range of δ 20-30 ppm is expected.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers and drug development professionals can utilize this information to produce this important linker for a variety of applications in the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 1872433-62-9 | BroadPharm [broadpharm.com]

- 5. rsc.org [rsc.org]

- 6. m-PEG9-phosphonic acid | Benchchem [benchchem.com]

Physical and chemical properties of m-PEG4-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of m-PEG4-phosphonic acid, a heterobifunctional linker molecule of significant interest in biomedical research and drug development. Its unique structure, combining a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid moiety, imparts desirable characteristics for various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of materials. This document details the physicochemical properties, potential experimental protocols for synthesis and characterization, and its role in targeted protein degradation.

Introduction

This compound, systematically named (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid, is a versatile chemical tool employed in bioconjugation and materials science. The molecule features a methoxy-terminated tetra-ethylene glycol (PEG4) chain, which enhances aqueous solubility and biocompatibility while reducing non-specific protein binding.[1] Crucially, the terminal phosphonic acid group provides a strong anchor to metal oxide surfaces and can participate in various chemical reactions.[2][3] One of its most prominent applications is as a linker in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins.[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid | [4] |

| Molecular Formula | C9H21O7P | [5] |

| Molecular Weight | 272.23 g/mol | [4] |

| CAS Number | 1872433-62-9 | [5] |

| Appearance | Solid Powder / Brown to reddish-brown oil | [4] |

| Purity | ≥95% - ≥98% | [2][4] |

Table 2: Solubility and Stability of this compound

| Property | Details | Reference(s) |

| Solubility | Water, DMSO, DMF | [5] |

| Storage Conditions | Dry, dark at -20°C for long-term storage (up to 1 year) | [4] |

| Shipping Conditions | Ambient temperature | [5] |

Table 3: Predicted Physicochemical Parameters of this compound

| Property | Predicted Value |

| Boiling Point | 418.1±55.0 °C |

| Density | 1.227±0.06 g/cm³ |

| pKa | 2.14±0.10 |

Experimental Protocols

Synthesis

A potential synthetic route to this compound could involve a Michaelis-Arbuzov reaction followed by dealkylation. A generalized workflow is presented below.

Protocol:

-

Phosphonate (B1237965) Ester Formation (Michaelis-Arbuzov Reaction):

-

To a solution of a methoxy-terminated tetra(ethylene glycol) halide (e.g., m-PEG4-Br) in an appropriate solvent (e.g., toluene), add a trialkyl phosphite (e.g., triethyl phosphite) in excess.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the solvent and excess phosphite under reduced pressure to yield the crude m-PEG4-phosphonate ester.

-

-

Dealkylation to Phosphonic Acid:

-

Method A (McKenna Reaction): Dissolve the crude m-PEG4-phosphonate ester in a dry, inert solvent (e.g., dichloromethane). Add bromotrimethylsilane (B50905) (TMSBr) dropwise at 0°C and then allow the reaction to warm to room temperature. After stirring for several hours, evaporate the solvent and excess TMSBr. Add methanol (B129727) to the residue and stir to effect methanolysis of the silyl (B83357) ester intermediate. Remove the volatile byproducts under vacuum to yield this compound.[6]

-

Method B (Acid Hydrolysis): Reflux the crude m-PEG4-phosphonate ester in concentrated hydrochloric acid for several hours. After the reaction is complete, remove the water and excess HCl under reduced pressure.

-

Purification

Due to the polar nature and potential stickiness of phosphonic acids, purification can be challenging.[7]

Protocol:

-

Anion-Exchange Chromatography:

-

Dissolve the crude this compound in a suitable aqueous buffer.

-

Load the solution onto a strong anion-exchange column (e.g., Dowex).

-

Elute with a gradient of an acidic solution, such as aqueous formic acid.[7]

-

Collect fractions and analyze for the presence of the desired product using an appropriate method (e.g., TLC with a suitable stain or LC-MS).

-

Combine the pure fractions and remove the solvent by lyophilization.

-

-

Crystallization of a Salt:

-

To improve handling and crystallinity, the phosphonic acid can be converted to a salt.

-

Dissolve the purified acid in a minimal amount of a suitable solvent (e.g., water or methanol).

-

Add a base, such as sodium hydroxide, to adjust the pH and form the corresponding salt.

-

Attempt to crystallize the salt from a suitable solvent system, such as an acetone/water or acetonitrile (B52724)/water mixture.[7]

-

Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound. Both ¹H and ³¹P NMR are highly informative.

¹H NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Expected Signals:

-

A singlet at approximately 3.3 ppm corresponding to the methoxy (B1213986) (CH₃O-) protons.

-

A complex multiplet region between 3.5 and 3.8 ppm corresponding to the ethylene (B1197577) glycol (-OCH₂CH₂O-) protons.

-

A multiplet, potentially a triplet of triplets or a more complex pattern, for the methylene (B1212753) group adjacent to the phosphorus atom, showing coupling to both the adjacent methylene protons and the phosphorus nucleus.

-

³¹P NMR Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

-

Expected Signals: A single resonance in the phosphonate region of the spectrum. The chemical shift will be dependent on the solvent and pH.[8] For phosphonic acids, the chemical shift is typically in the range of +10 to +30 ppm.[9]

3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight and assess the purity of the compound.

LC-MS Protocol:

-

Chromatography:

-

Column: A reversed-phase C18 column is often suitable. For highly polar analytes, a column designed for polar compounds may be necessary.[10]

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[11][12]

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phosphonic acids, detecting the [M-H]⁻ ion.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to determine the accurate mass of the parent ion.

-

Applications in Drug Development

PROTACs

This compound serves as a flexible and hydrophilic linker in the design of PROTACs. The length and composition of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which ultimately leads to the ubiquitination and degradation of the target protein.[13]

The general mechanism of action for a PROTAC is depicted below.

Surface Modification

The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and zinc oxide.[3] This property allows for the functionalization of nanoparticles, quantum dots, and medical implants with this compound. The PEG chain then provides a hydrophilic and biocompatible surface, which can prevent aggregation, reduce non-specific binding of biomolecules, and improve in vivo circulation times.[1]

Conclusion

This compound is a valuable bifunctional molecule with significant potential in drug discovery and materials science. Its well-defined structure, combining a hydrophilic PEG spacer with a strong metal-oxide binding phosphonic acid group, makes it an ideal component for the development of advanced biomedical technologies. While specific, detailed experimental protocols for its synthesis and characterization are not widely published, established chemical principles provide a clear path for its preparation and analysis. Further research into the applications of this and related PEGylated phosphonic acids is likely to yield new innovations in targeted therapeutics and functional biomaterials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, CAS 750541-89-0 | AxisPharm [axispharm.com]

- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 4. xcessbio.com [xcessbio.com]

- 5. This compound, 1872433-62-9 | BroadPharm [broadpharm.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. benchchem.com [benchchem.com]

- 10. Phosphonic Acid in Water by LC | Phenomenex [phenomenex.com]

- 11. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 12. Improved Quantitation of Poly(Ethylene Glycol) in Various Matrices Using LC-MS - www.impactanalytical.com [impactanalytical.com]

- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to m-PEG4-phosphonic acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-phosphonic acid, a heterobifunctional linker molecule increasingly utilized in advanced drug development and biomaterial sciences. This document details its physicochemical properties, core applications in Proteolysis-Targeting Chimeras (PROTACs) and nanoparticle surface modification, and provides detailed experimental protocols for its practical implementation.

Core Properties of this compound

This compound is a versatile chemical tool characterized by a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of four units, which imparts hydrophilicity, and a terminal phosphonic acid group that allows for strong chelation to metal oxides or can be functionalized for bioconjugation.

| Property | Value | Source(s) |

| Molecular Formula | C9H21O7P | [1][2][3] |

| Molecular Weight | 272.23 g/mol | [1][2][3] |

| CAS Number | 1872433-62-9 | [1][2][3] |

| Appearance | Solid Powder or Oil | [1][3] |

| Solubility | Soluble in Water, DMSO, and DMF | [2] |

| Purity | Typically ≥95-98% | [2][4] |

Key Applications

The unique bifunctional nature of this compound makes it a valuable component in two significant areas of biomedical research:

-

PROTAC Linker: The PEG chain serves as a flexible spacer in PROTAC molecules, connecting a target protein ligand to an E3 ubiquitin ligase ligand. The hydrophilicity of the PEG linker can enhance the solubility and cell permeability of the resulting PROTAC.[1][5]

-

Surface Modification of Nanoparticles: The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, making it an excellent anchor for modifying nanoparticles (e.g., iron oxide, zinc oxide).[4][6] The PEG chain extends from the surface, providing a hydrophilic shield that can improve biocompatibility, reduce non-specific protein adsorption, and enhance colloidal stability.[6]

Signaling Pathway: PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[3][7] The this compound acts as the linker within the PROTAC molecule, bringing the target protein and an E3 ligase into close proximity to form a ternary complex.[7] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in its primary applications. Researchers should optimize these protocols for their specific molecules and systems.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a common strategy for synthesizing a PROTAC where this compound is functionalized and coupled to a target protein ligand (warhead) and an E3 ligase ligand. This example assumes an amide bond formation.

Materials:

-

This compound

-

Warhead with a primary or secondary amine

-

E3 ligase ligand with a carboxylic acid (or vice versa)

-

Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane)

-

Purification: Preparative HPLC or flash column chromatography

-

Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance)

Procedure:

-

Functionalization of this compound (if necessary):

-

The phosphonic acid group can be reacted with a diamine linker to introduce a terminal amine, or with a dicarboxylic acid to introduce a terminal carboxylic acid, depending on the available functional groups on the warhead and E3 ligase ligand. For this example, we will assume it has been functionalized to have a terminal amine, creating Amine-PEG4-phosphonic acid.

-

-

Amide Coupling to E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature under a nitrogen atmosphere.

-

Add the amine-functionalized this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography.

-

-

Final Amide Coupling to Warhead:

-

The phosphonic acid end of the purified intermediate is now activated using HATU/DIPEA or EDC/Sulfo-NHS as described in step 2.

-

The amine-containing warhead (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by LC-MS.

-

-

Final Purification and Characterization:

-

Perform an aqueous work-up as described in step 3.

-

Purify the final PROTAC product using preparative HPLC.

-

Characterize the final compound by LC-MS and NMR to confirm its identity and purity.

-

Protocol 2: Surface Modification of Iron Oxide Nanoparticles

This protocol describes the surface coating of iron oxide nanoparticles (IONPs) with this compound via a ligand exchange process.

Materials:

-

Hydrophobic oleic acid-capped IONPs dispersed in a nonpolar solvent (e.g., toluene).

-

This compound

-

Polar solvent (e.g., ethanol (B145695), deionized water)

-

Sonication bath

-

Centrifuge

-

Analytical instruments for characterization: DLS (Dynamic Light Scattering), Zeta Potential Analyzer, TEM (Transmission Electron Microscopy), FTIR (Fourier-Transform Infrared Spectroscopy)

Procedure:

-

Preparation of Coating Solution:

-

Dissolve an excess of this compound in ethanol or a mixture of ethanol and deionized water. The concentration will depend on the nanoparticle concentration and size.

-

-

Ligand Exchange Reaction:

-

Add the this compound solution to the dispersion of oleic acid-capped IONPs.

-

Sonicate the mixture for 1-2 hours at room temperature. The phosphonic acid groups will displace the oleic acid on the surface of the IONPs.

-

During this process, the nanoparticles will precipitate as they become more hydrophilic and less soluble in the nonpolar solvent.

-

-

Purification of Surface-Modified Nanoparticles:

-

Centrifuge the mixture to pellet the surface-modified IONPs.

-

Discard the supernatant containing the displaced oleic acid and excess this compound.

-

Wash the pellet by re-dispersing it in ethanol or deionized water, sonicating briefly, and centrifuging again. Repeat this washing step 2-3 times to remove any unbound material.

-

-

Final Dispersion and Characterization:

-

After the final wash, re-disperse the purified this compound-coated IONPs in deionized water or a buffer of choice.

-

Characterize the coated nanoparticles:

-

DLS and Zeta Potential: To determine the hydrodynamic size and surface charge, which should indicate successful coating and colloidal stability.

-

TEM: To visualize the morphology and ensure no significant aggregation has occurred.

-

FTIR: To confirm the presence of PEG and phosphonate (B1237965) groups on the nanoparticle surface and the removal of oleic acid.

-

-

This guide provides a foundational understanding of this compound for its effective application in research and development. The provided protocols are starting points and should be optimized for each specific application.

References

In-Depth Technical Guide: Solubility of m-PEG4-phosphonic acid in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-PEG4-phosphonic acid, a key hydrophilic linker used in the development of advanced drug delivery systems and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective application in aqueous and organic solvent systems commonly used in pharmaceutical research.

Core Concepts

This compound is a heterobifunctional molecule featuring a methoxy-terminated tetraethylene glycol (PEG4) chain and a terminal phosphonic acid group. The PEG chain confers hydrophilicity, significantly influencing its solubility in aqueous media, while the phosphonic acid moiety provides a reactive handle for conjugation to various molecules of interest. Its application is particularly prominent in the design of PROTACs, where it serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.

Quantitative Solubility Data

The solubility of this compound has been qualitatively described as excellent in water and soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Quantitative data, where available, is summarized below.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Water | Qualitatively described as "excellent" and highly soluble due to the hydrophilic PEG linker.[1][3] | Not specified | The presence of the polyethylene (B3416737) glycol chain enhances aqueous solubility.[1][3] |

| DMSO | 25 mg/mL | 91.83 mM | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.[4] |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not extensively published, a general methodology based on standard laboratory practices can be employed. The following outlines a common approach for determining the solubility of PEGylated compounds.

Protocol: Equilibrium Solubility Determination by UV-Vis Spectroscopy

This method is suitable for compounds with a chromophore or can be adapted for compounds without a strong chromophore by using derivatization or a different detection method like HPLC.

1. Materials and Equipment:

-

This compound

-

Deionized water

-

Anhydrous DMSO

-

Spectrophotometer (UV-Vis)

-

Calibrated analytical balance

-

Vortex mixer

-

Centrifuge

-

Temperature-controlled shaker/incubator

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the solvent of interest (water or DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of the standards.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent (water or DMSO) in a sealed vial. This ensures that a saturated solution is formed.

-

Place the vials in a temperature-controlled shaker and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with the respective solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the equilibrium solubility of this compound in the respective solvent.

-

Visualization of Application: PROTAC Synthesis and Mechanism

As this compound is a critical component in the synthesis of PROTACs, the following diagrams illustrate the logical workflow of PROTAC creation and its mechanism of action.

Caption: Logical workflow for the synthesis of a PROTAC molecule using a PEG linker.

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

The Role of m-PEG4-Phosphonic Acid as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex. This technical guide provides an in-depth examination of m-PEG4-phosphonic acid, a bifunctional linker that combines the advantageous properties of a polyethylene (B3416737) glycol (PEG) spacer with the unique chemical characteristics of a phosphonic acid group. We explore its synthesis, key attributes, and its potential applications, with a particular focus on the development of bone-targeting PROTACs. This guide includes detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside illustrative data and visualizations to support researchers in this field.

Introduction to PROTACs and the Significance of Linker Design

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, profoundly influencing its success. Key roles of the linker include:

-

Solubility and Permeability: The linker's chemical composition affects the overall hydrophilicity and lipophilicity of the PROTAC, which in turn governs its solubility, cell membrane permeability, and pharmacokinetic profile.

-

Ternary Complex Formation: The length, rigidity, and attachment points of the linker dictate the spatial orientation and proximity of the target protein and E3 ligase, which is crucial for the formation of a stable and productive ternary complex.

-

Targeting and Specificity: Functional groups within the linker can be exploited for specific applications, such as improving tissue-specific delivery.

Properties of this compound as a PROTAC Linker

The this compound linker offers a unique combination of features that make it an attractive choice for PROTAC design.

-

PEG Component: The methoxy-terminated tetra-polyethylene glycol (m-PEG4) portion of the linker is a flexible, hydrophilic chain. This imparts several beneficial properties:

-

Enhanced Solubility: The PEG chain increases the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs by reducing renal clearance and protecting against metabolic degradation.

-

Optimized Ternary Complex Formation: The flexibility and length of the PEG spacer can be fine-tuned to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.

-

-

Phosphonic Acid Moiety: The terminal phosphonic acid group provides distinct functionalities:

-

Bone Targeting: Phosphonic acids, as phosphate (B84403) analogues, have a high affinity for calcium ions and can strongly bind to the hydroxyapatite (B223615) matrix of bone. This property can be leveraged to develop PROTACs that specifically target proteins implicated in bone diseases, such as osteoporosis and bone cancers.

-

Improved Cell Uptake: In some contexts, the phosphonic acid group may facilitate cellular uptake through interactions with phosphate transporters on the cell surface.

-

Versatile Chemical Handle: The phosphonic acid group can be readily modified or used as an attachment point for further chemical conjugation.

-

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1872433-62-9 | [1] |

| Molecular Formula | C9H21O7P | [1] |

| Molecular Weight | 272.23 g/mol | [1] |

| Appearance | Solid Powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Chemical Name | (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid | [1] |

Case Study: A Bone-Targeted PROTAC for Multiple Myeloma

To illustrate the application of a phosphonate-containing PEG linker, we present a case study based on the development of a PROTAC targeting FK506-binding protein 12 (FKBP12) for the treatment of multiple myeloma. Multiple myeloma is a cancer of plasma cells that accumulates in the bone marrow, leading to osteolytic bone lesions. Therefore, a bone-targeting PROTAC is a highly relevant therapeutic strategy.

FKBP12 is an inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Degradation of FKBP12 in multiple myeloma cells has been shown to enhance BMP-induced apoptosis through the SMAD signaling pathway, making it a promising therapeutic target[1][2].

Illustrative PROTAC Design

For this case study, we propose a hypothetical PROTAC, designated as BM-PROTAC-1 , which incorporates an this compound linker.

-

Target Ligand: A potent and selective binder for FKBP12.

-

E3 Ligase Ligand: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

Linker: this compound.

The phosphonic acid moiety is intended to direct the PROTAC to the bone marrow, increasing its local concentration and enhancing its therapeutic efficacy while minimizing systemic side effects.

FKBP12 Degradation Signaling Pathway

The degradation of FKBP12 by BM-PROTAC-1 is expected to activate the BMP signaling pathway, leading to apoptosis in multiple myeloma cells. The key steps are outlined in the diagram below.

Caption: PROTAC-mediated degradation of FKBP12 enhances BMP signaling, leading to apoptosis.

Illustrative Quantitative Data for BM-PROTAC-1

The following table presents hypothetical quantitative data for the activity of BM-PROTAC-1 in a multiple myeloma cell line (e.g., INA-6). These values are for illustrative purposes to demonstrate how data for a PROTAC with an this compound linker would be presented.

| Parameter | Value (nM) | Description |

| DC50 | 50 | Concentration for 50% maximal degradation of FKBP12. |

| Dmax | >90% | Maximum degradation of FKBP12 observed. |

| IC50 | 100 | Concentration for 50% inhibition of cell viability. |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel PROTACs. The following sections provide step-by-step protocols for the synthesis of a PROTAC with an this compound linker and its biological characterization.

Synthesis of a PROTAC with an this compound Linker

The synthesis of BM-PROTAC-1 can be achieved through a convergent approach, involving the synthesis of the FKBP12-binding moiety and the VHL ligand, followed by their conjugation using the this compound linker. A common strategy is to use amide bond formation.

Materials and Reagents:

-

FKBP12-binding moiety with a terminal amine group

-

VHL ligand with a terminal carboxylic acid

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

Reagents for flash column chromatography and preparative HPLC

Step-by-Step Procedure:

-

Activation of VHL Ligand:

-

Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling with this compound:

-

To the activated VHL ligand solution, add the this compound (1.0 eq).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with 5% LiCl solution, followed by saturated NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the VHL-linker conjugate.

-

-

Coupling to FKBP12 Ligand:

-

Repeat the activation step (Step 1) with the VHL-linker conjugate.

-

Add the amine-functionalized FKBP12 ligand (1.0 eq) to the activated mixture.

-

Stir at room temperature overnight and monitor by LC-MS.

-

-

Final Purification:

-

Perform a similar work-up as in Step 3.

-

Purify the final PROTAC product by preparative HPLC to yield the pure BM-PROTAC-1.

-

Western Blot for FKBP12 Degradation

Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Caption: A typical workflow for assessing PROTAC-induced protein degradation via Western blot.

Step-by-Step Procedure:

-

Cell Seeding and Treatment:

-

Seed multiple myeloma cells (e.g., INA-6) in 6-well plates and allow them to adhere.

-

Treat the cells with increasing concentrations of BM-PROTAC-1 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Confirm successful transfer by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Also, probe for a loading control (e.g., GAPDH or β-actin).

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities using densitometry software.

-

Normalize the FKBP12 band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.

-

Global Proteomics for Off-Target Analysis

Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of a PROTAC by identifying any unintended "off-target" degradation.

Step-by-Step Procedure:

-

Sample Preparation:

-

Treat multiple myeloma cells with BM-PROTAC-1 at a concentration that gives maximal degradation (Dmax) and a vehicle control.

-

Lyse the cells and quantify the protein content.

-

-

Protein Digestion:

-

Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Peptide Labeling (Optional but Recommended):

-

For quantitative comparison, label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the MS/MS data.

-

Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

-

Proteins other than FKBP12 that are significantly degraded are considered off-targets.

-

Conclusion and Future Outlook

The this compound linker represents a valuable tool in the PROTAC designer's toolbox, offering a unique combination of properties that can enhance solubility, optimize ternary complex formation, and enable tissue-specific targeting. The phosphonic acid moiety's affinity for bone makes it particularly promising for the development of PROTACs for bone-related diseases, such as multiple myeloma and osteoporosis.

While this guide has provided a comprehensive overview and detailed protocols, the development of a successful PROTAC requires empirical optimization of the linker length, composition, and attachment points for each specific target and E3 ligase pair. Future research will likely focus on expanding the repertoire of functionalized linkers to achieve even greater control over the pharmacokinetic and pharmacodynamic properties of PROTACs, ultimately leading to the development of safer and more effective therapies. The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of targeted protein degradation.

References

- 1. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma | Haematologica [haematologica.org]

- 2. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Life's "Other" Phosphorus: A Technical Guide to the Biosynthesis of Phosphonic Acid Natural Products

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphonic acid natural products represent a unique and increasingly important class of bioactive molecules, distinguished by a chemically stable carbon-phosphorus (C-P) bond. This structural feature confers resistance to enzymatic hydrolysis, making them attractive candidates for drug development, particularly as enzyme inhibitors. This technical guide provides an in-depth exploration of the core biosynthetic pathways responsible for the formation of these remarkable compounds. We delve into the key enzymatic players, their catalytic mechanisms, and the diverse downstream modifications that lead to a wide array of structurally and functionally varied phosphonate (B1237965) natural products. This document summarizes key quantitative data, provides detailed experimental protocols for the core biosynthetic steps, and visualizes the intricate molecular logic of these pathways.

The Core Pathway: Forging the Carbon-Phosphorus Bond

The biosynthesis of the vast majority of phosphonic acid natural products initiates with a conserved two-step enzymatic cascade that establishes the foundational C-P bond. This process begins with the rearrangement of a central metabolite, phosphoenolpyruvate (B93156) (PEP), and is driven forward by a subsequent irreversible decarboxylation.

Phosphoenolpyruvate Mutase (PepM): The Gateway Enzyme

The first committed step in most phosphonate biosynthetic pathways is the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (B1263368) (PnPy), a reaction catalyzed by the enzyme phosphoenolpyruvate mutase (PepM) (EC 5.4.2.9).[1][2][3] This isomerization is a thermodynamically challenging process, with the equilibrium strongly favoring the substrate, PEP.[1][4]

PepM is a fascinating enzyme that facilitates the formation of a new carbon-phosphorus bond, a rare event in biology.[1] The catalytic mechanism is thought to proceed through a dissociative pathway involving a magnesium ion cofactor.[1][5]

Phosphonopyruvate Decarboxylase (Ppd): The Driving Force

To overcome the unfavorable equilibrium of the PepM-catalyzed reaction, the product, PnPy, is immediately acted upon by phosphonopyruvate decarboxylase (Ppd) (EC 4.1.1.82).[1][6] This enzyme catalyzes the irreversible decarboxylation of PnPy to 2-phosphonoacetaldehyde (PnAA) and carbon dioxide.[6][7] This highly exergonic decarboxylation step effectively pulls the preceding PepM reaction forward, ensuring a continuous flux of intermediates into the phosphonate biosynthetic pathway.[1][5] Ppd belongs to the family of lyases and requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal ion, typically Mg2+, as cofactors.[6][8]

Quantitative Analysis of Core Pathway Enzymes

The kinetic parameters of PepM and Ppd have been characterized from various organisms, providing insights into their catalytic efficiency. A summary of these quantitative data is presented below.

Table 1: Kinetic Parameters of Phosphoenolpyruvate Mutase (PepM)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Mytilus edulis | Phosphonopyruvate | 3 | 34 | [9] |

| Tetrahymena pyriformis | Phosphoenolpyruvate | 770 | 5 | [7] |

| Tetrahymena pyriformis | Phosphonopyruvate | 3.5 | 100 | [7] |

| Trypanosoma cruzi | Phosphonopyruvate | 8 | 12 | [10] |

Table 2: Kinetic Parameters of Phosphonopyruvate Decarboxylase (Ppd)

| Organism | Substrate | Km (µM) | kcat (s-1) | Cofactors | Reference(s) |

| Bacteroides fragilis | 3-Phosphonopyruvate | 3.2 ± 0.2 | 10.2 ± 0.3 | Thiamine pyrophosphate, Mg2+ | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the core phosphonate biosynthetic pathway.

Cloning and Heterologous Expression of PepM and Ppd Genes

The genes encoding PepM and Ppd are often found clustered together in the genomes of phosphonate-producing organisms.[3][11] This co-localization facilitates their identification and cloning.

Objective: To clone and express functional PepM and Ppd enzymes for in vitro characterization.

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the target phosphonate-producing microorganism.

-

Gene Amplification: Design primers based on conserved regions of known pepM and ppd genes to amplify the target genes via Polymerase Chain Reaction (PCR).

-

Vector Ligation: Clone the amplified PCR products into a suitable expression vector (e.g., pET series for E. coli expression) containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.

-

Transformation: Transform the expression constructs into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

Expression Induction: Grow the transformed E. coli cells to a suitable optical density and induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Protein Characterization: Verify the purity and size of the recombinant proteins using SDS-PAGE and determine the protein concentration.

Enzyme Assay for Phosphoenolpyruvate Mutase (PepM)

A continuous spectrophotometric coupled assay is commonly used to determine the activity of PepM in the direction of PEP formation from PnPy.[7]

Principle: The PEP formed is converted to pyruvate (B1213749) by pyruvate kinase, and the pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

-

Substrate: 3-Phosphonopyruvate (PnPy)

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Cofactors: Adenosine diphosphate (B83284) (ADP), Nicotinamide adenine (B156593) dinucleotide (NADH)

-

Purified PepM enzyme

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, ADP, NADH, PK, and LDH in a quartz cuvette.

-

Incubate the mixture for 5 minutes at 25°C to allow the temperature to equilibrate and to consume any contaminating pyruvate.

-

Initiate the reaction by adding a known concentration of PnPy.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

Perform control experiments without PepM or without PnPy to account for any background reactions.

Enzyme Assay for Phosphonopyruvate Decarboxylase (Ppd)

The activity of Ppd can be monitored by measuring the rate of PnPy-dependent NADH oxidation in a coupled assay with phosphonoacetaldehyde (B103672) reductase.

Principle: The 2-phosphonoacetaldehyde (PnAA) produced by Ppd is reduced to 2-hydroxyethylphosphonate by a suitable reductase, coupled to the oxidation of NADH.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.0, 5 mM MgCl2, 0.1 mM Thiamine pyrophosphate (TPP)

-

Substrate: 3-Phosphonopyruvate (PnPy)

-

Coupling Enzyme: Phosphonoacetaldehyde reductase (or a suitable alcohol dehydrogenase that can reduce PnAA)

-

Cofactor: Nicotinamide adenine dinucleotide (NADH)

-

Purified Ppd enzyme

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NADH, and the coupling reductase in a cuvette.

-

Incubate for 5 minutes at 30°C.

-

Initiate the reaction by adding a known concentration of PnPy.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity as described for the PepM assay.

-

Run appropriate controls to ensure the reaction is Ppd- and PnPy-dependent.

Detection and Characterization of Phosphonate Intermediates

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detection and quantification of phosphonate compounds due to the characteristic chemical shifts of the C-P bond.[11][12]

Objective: To identify and quantify phosphonate intermediates in vivo or in vitro.

Methodology:

-

Sample Preparation:

-

In vivo: Grow the phosphonate-producing organism under conditions that favor production. Harvest the cells and/or the culture supernatant. Extract the metabolites using a suitable solvent system (e.g., perchloric acid extraction followed by neutralization).

-

In vitro: Perform enzymatic reactions as described above. Stop the reaction at various time points.

-

-

NMR Analysis:

-

Lyophilize the extracted metabolites or the in vitro reaction mixture and redissolve in D2O.

-

Acquire 31P NMR spectra. Phosphonate compounds typically exhibit signals in the range of +5 to +30 ppm, which is distinct from the chemical shifts of phosphate (B84403) esters.[12]

-

-

Quantification: Include a known concentration of a phosphorus-containing internal standard (e.g., methylphosphonic acid) for quantitative analysis.

Visualizing the Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate the core phosphonate biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: The core biosynthetic pathway for phosphonic acid natural products.

Caption: A generalized experimental workflow for the characterization of phosphonate biosynthetic enzymes.

Diversification of Phosphonate Scaffolds

Following the formation of 2-phosphonoacetaldehyde, the biosynthetic pathways diverge significantly, leading to a vast array of phosphonic acid natural products. These downstream modifications include:

-

Amination: Transaminases can convert PnAA to 2-aminoethylphosphonate (AEP), a common building block for phosphonolipids and other macromolecules.[13]

-

Reduction: PnAA can be reduced to 2-hydroxyethylphosphonate.

-

Oxidation: PnAA can be oxidized to phosphonoacetate.

-

Carbon-Carbon Bond Formation: Aldol-type additions and other C-C bond-forming reactions can further elaborate the phosphonate scaffold, as seen in the biosynthesis of the antimalarial drug FR-900098.[14][15]

The genetic basis for this diversity lies in the varied enzymatic machinery encoded within the phosphonate biosynthetic gene clusters of different organisms.[3][11]

Conclusion and Future Outlook